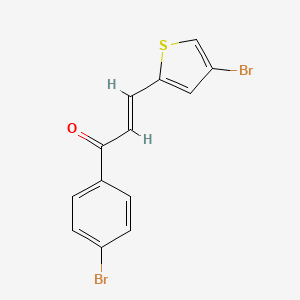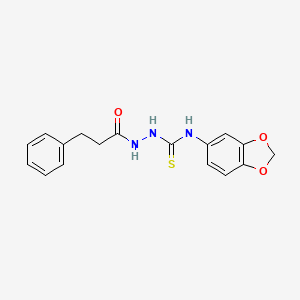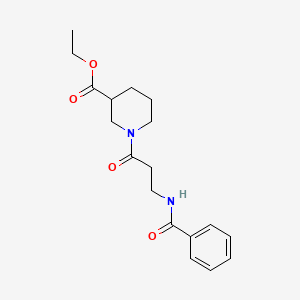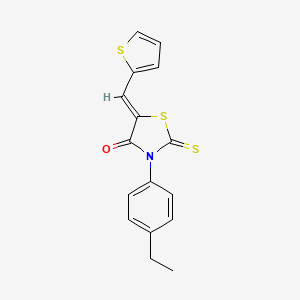
(E)-1-(4-BROMOPHENYL)-3-(4-BROMO-2-THIENYL)-2-PROPEN-1-ONE
描述
(E)-1-(4-Bromophenyl)-3-(4-bromo-2-thienyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of bromine atoms on both the phenyl and thienyl rings, which can significantly influence its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Bromophenyl)-3-(4-bromo-2-thienyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 4-bromo-2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated purification systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(E)-1-(4-Bromophenyl)-3-(4-bromo-2-thienyl)-2-propen-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine atoms on the phenyl and thienyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diketones.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(E)-1-(4-Bromophenyl)-3-(4-bromo-2-thienyl)-2-propen-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of (E)-1-(4-Bromophenyl)-3-(4-bromo-2-thienyl)-2-propen-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The presence of the α,β-unsaturated carbonyl system allows the compound to act as a Michael acceptor, which can react with nucleophiles in biological systems. This reactivity can lead to the inhibition of enzymes and other proteins, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
(E)-1-(4-Bromophenyl)-3-phenyl-2-propen-1-one: Similar structure but lacks the thienyl ring.
(E)-1-(4-Bromophenyl)-3-(4-methyl-2-thienyl)-2-propen-1-one: Similar structure but has a methyl group instead of a bromine atom on the thienyl ring.
(E)-1-(4-Chlorophenyl)-3-(4-bromo-2-thienyl)-2-propen-1-one: Similar structure but has a chlorine atom instead of a bromine atom on the phenyl ring.
Uniqueness
The uniqueness of (E)-1-(4-Bromophenyl)-3-(4-bromo-2-thienyl)-2-propen-1-one lies in the presence of bromine atoms on both the phenyl and thienyl rings, which can significantly influence its chemical reactivity and biological activity. This dual bromination can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(4-bromothiophen-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2OS/c14-10-3-1-9(2-4-10)13(16)6-5-12-7-11(15)8-17-12/h1-8H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDSRRZFJIGJAR-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC(=CS2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC(=CS2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4578792.png)

![3-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4578804.png)
![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4578812.png)


![N-(3,4-dichlorophenyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4578831.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4578839.png)
![N-[2-(2-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B4578847.png)
![3-[(4-isopropylbenzoyl)amino]-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4578848.png)
![3-{[3-(Cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4578867.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4578871.png)
![3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4578878.png)
